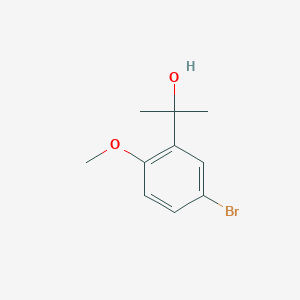

2-(5-Bromo-2-methoxyphenyl)propan-2-ol

Description

Contextualization of Substituted Aromatic Propanols in Chemical Synthesis

Substituted aromatic propanols are a class of organic compounds characterized by a three-carbon propanol (B110389) chain attached to an aromatic ring that bears various substituents. These structures serve as versatile building blocks in organic synthesis. google.com The hydroxyl group of the propanol moiety can be a site for oxidation, esterification, or conversion into a leaving group, while the aromatic ring can undergo a variety of substitution reactions. youtube.comnih.gov

Significance of Bromo and Methoxy (B1213986) Functional Groups in Organic Transformations

The chemical behavior of 2-(5-bromo-2-methoxyphenyl)propan-2-ol is largely dictated by its bromo and methoxy functional groups. proventainternational.commasterorganicchemistry.com These groups are not merely passive substituents; they actively influence the molecule's reactivity and provide strategic points for further chemical modification.

The Bromo Group: The bromine atom is a particularly useful functional group in synthetic chemistry. researchgate.netacs.org Its presence on the aromatic ring offers several strategic advantages:

Versatile Handle for Cross-Coupling Reactions: Aryl bromides are excellent precursors for widely used transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Precursor for Organometallic Reagents: The bromo group can be converted into organometallic species, such as Grignard reagents or organolithium compounds, which can then react with a wide range of electrophiles. researchgate.net

Influence on Electronic Properties: As a halogen, bromine is an electron-withdrawing group by induction but an ortho-, para-director in electrophilic aromatic substitution due to resonance. This influences the reactivity of the aromatic ring in subsequent reactions. The bromo group has been shown to improve molecular hyperpolarizabilities and reduce dipole-dipole interactions, which can favor specific crystal structures. researchgate.net

The Methoxy Group: The methoxy group (–OCH3) also plays a pivotal role in modulating the properties of the aromatic ring.

Electron-Donating Nature: The methoxy group is a strong electron-donating group through resonance, which activates the aromatic ring, making it more susceptible to electrophilic substitution.

Directing Effects: It is a strong ortho-, para-director, influencing the regioselectivity of subsequent reactions on the aromatic ring.

Metabolic Stability: In medicinal chemistry contexts, methoxy groups can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by blocking sites that are otherwise susceptible to metabolism.

The interplay between the electron-donating methoxy group and the electron-withdrawing bromo group creates a unique electronic environment on the phenyl ring, influencing its reactivity and the properties of its derivatives.

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and structurally related compounds has primarily focused on their application as intermediates in the synthesis of biologically active molecules.

A key area of investigation is its use as a precursor for the synthesis of SGLT2 (sodium-glucose cotransporter 2) inhibitors. nih.gov SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose in the urine. The specific structure of this compound makes it an important building block in the multi-step synthesis of these complex pharmaceutical agents. nih.gov

Furthermore, analogues of this compound, particularly those containing the 4-bromo-2,5-dimethoxyphenyl moiety, have been extensively studied. For example, compounds like 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine (DOB) and its derivatives are known to be potent serotonin (B10506) 5-HT2A receptor agonists. nih.govresearchgate.netacs.org Research in this area explores how modifications to the propanol chain and substitutions on the phenyl ring affect receptor affinity and functional activity. researchgate.net Studies have also investigated how the addition of hydroxyl or methoxy groups to the side chain of these analogues can alter their pharmacological profiles, potentially reducing their ability to cross the blood-brain barrier while retaining activity at peripheral receptors. researchgate.net Other research has explored bromo- and methoxy-substituted benzene (B151609) sulfonamides as potent cytotoxic compounds against human tumor cell lines. nih.gov

The crystallographic structure of this compound has been elucidated, showing that it crystallizes with four independent molecules in the asymmetric unit, which are linked into tetramers by intermolecular hydrogen bonds. nih.gov This detailed structural information is valuable for understanding its solid-state properties and reactivity.

Interactive Data Table: Properties of this compound Below is a summary of key chemical data for the title compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Synonyms | 5-Bromo-α,α,2-trimethyl-benzenemethanol |

| CAS Number | 129343-47-5 |

| Primary Application | Intermediate in chemical synthesis |

Interactive Data Table: Functional Group Characteristics This table outlines the primary roles of the key functional groups in this compound.

| Functional Group | Type | Key Synthetic Roles |

| Bromo (-Br) | Halogen | Precursor for cross-coupling, organometallic reagent formation, influences ring electronics |

| Methoxy (-OCH₃) | Ether | Electron-donating, ortho-, para-directing, enhances metabolic stability in drug candidates |

| Tertiary Alcohol (-C(OH)(CH₃)₂) | Alcohol | Site for oxidation, dehydration, or conversion to a leaving group |

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,12)8-6-7(11)4-5-9(8)13-3/h4-6,12H,1-3H3 |

InChI Key |

PWTRJTSMRTULMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Br)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Bromo 2 Methoxyphenyl Propan 2 Ol and Its Precursors

Direct Synthetic Routes to 2-(5-Bromo-2-methoxyphenyl)propan-2-ol

Direct routes to this compound typically involve the formation of a highly reactive organometallic intermediate from a bromo-methoxybenzene derivative, which then undergoes nucleophilic addition to a ketone.

Lithiation-Mediated Approaches from 1-Bromo-2-methoxybenzene

The generation of organolithium reagents from aryl halides is a cornerstone of organic synthesis for forming carbon-carbon bonds. In a potential lithiation-mediated approach, an appropriate bromo-methoxybenzene precursor would be treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), typically in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures.

The reaction of a dihalo-substituted benzene (B151609), such as 1,4-dibromo-2-methoxybenzene, with n-BuLi would likely proceed via a halogen-metal exchange mechanism. The bromine atom para to the electron-donating methoxy (B1213986) group is expected to be more susceptible to exchange. The resulting aryllithium intermediate, 5-bromo-2-methoxyphenyllithium, can then be treated with acetone (B3395972). The nucleophilic carbon of the organolithium compound attacks the electrophilic carbonyl carbon of acetone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound. The use of acetone as the electrophile is a common method for synthesizing tertiary alcohols where two of the alkyl groups are methyls. organic-chemistry.org

Grignard-Based Syntheses and Subsequent Carbonyl Additions

Similar to lithiation, Grignard reactions provide a powerful tool for creating tertiary alcohols. This pathway involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide and magnesium metal. sigmaaldrich.com For the synthesis of the target compound, a key precursor such as 4-bromo-2-iodo-methoxybenzene would be ideal, as the greater reactivity of the carbon-iodine bond would ensure the regioselective formation of the Grignard reagent at the desired position.

The Grignard reagent, (5-Bromo-2-methoxyphenyl)magnesium iodide, would be prepared by reacting the precursor with magnesium turnings in an anhydrous ether solvent. google.com Once formed, the reagent is reacted in situ with acetone. The nucleophilic addition of the Grignard reagent to the carbonyl group of acetone, followed by an acidic workup, yields this compound. byjus.com A common side reaction in Grignard synthesis is the formation of biphenyl-type compounds, which can be minimized by controlling reaction conditions such as temperature and reactant concentration. sigmaaldrich.com

Indirect Synthetic Pathways through Functional Group Interconversions

Indirect routes involve the synthesis of advanced precursors that already contain parts of the final molecular framework, followed by functional group manipulations to arrive at the target structure.

Preparations of 5-Bromo-2-methoxyphenyl Precursors

Protection: The phenolic hydroxyl group of guaiacol (B22219) is protected to prevent it from reacting during the subsequent bromination step. This is often achieved by acetylation using acetic anhydride (B1165640), frequently with an acid catalyst like sulfuric acid, to form 2-methoxyphenyl acetate (B1210297). byjus.com

Bromination: The protected intermediate undergoes electrophilic aromatic substitution. The methoxy and acetoxy groups are ortho-, para-directing. Bromination with molecular bromine (Br₂) and an iron powder catalyst directs the bromine atom to the position para to the methoxy group. byjus.com

Deprotection: The acetyl protecting group is removed by hydrolysis, typically under basic conditions (e.g., sodium bicarbonate solution), to reveal the phenolic hydroxyl group, yielding 5-bromo-2-methoxyphenol. byjus.com

| Step | Reaction | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1. Acetylation (Protection) | Guaiacol → 2-Methoxyphenyl acetate | Acetic anhydride, Sulfuric acid (catalyst) | 100°C |

| 2. Bromination | 2-Methoxyphenyl acetate → 4-Bromo-2-methoxyphenyl acetate | Bromine (Br₂), Iron powder (catalyst) | 70-80°C |

| 3. Deacetylation (Deprotection) | 4-Bromo-2-methoxyphenyl acetate → 5-Bromo-2-methoxyphenol | Sodium bicarbonate solution | Aqueous hydrolysis |

Alkylation and Arylation Strategies for Substituted Propanol (B110389) Frameworks

An effective indirect strategy involves synthesizing a ketone intermediate, 5-bromo-2-methoxyacetophenone, which can then be converted to the target tertiary alcohol. The synthesis of this ketone can be approached in at least two ways:

Friedel-Crafts Acylation: 4-Bromoanisole can undergo a Friedel-Crafts acylation reaction with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). tamu.eduwisc.edu The methoxy group is an activating, ortho-, para-director, leading to acylation at the position ortho to the methoxy group, yielding 5-bromo-2-methoxyacetophenone. chemicalbook.com

Methylation of a Phenolic Precursor: An alternative route starts with 5-bromo-2-hydroxyacetophenone. The phenolic hydroxyl group can be methylated by reaction with a methylating agent such as methyl iodide in the presence of a weak base like potassium carbonate. chemicalbook.comrsc.org

Once 5-bromo-2-methoxyacetophenone is obtained, it can be readily converted to this compound. This is achieved through nucleophilic addition of a methyl group to the ketone's carbonyl carbon using either a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium, followed by an aqueous workup.

| Strategy | Key Precursor | Key Reaction | Notes |

|---|---|---|---|

| Direct Lithiation | 1,4-Dibromo-2-methoxybenzene | Halogen-Metal Exchange & Carbonyl Addition | Requires low temperatures and anhydrous conditions. |

| Direct Grignard Synthesis | 4-Bromo-2-iodo-methoxybenzene | Grignard Reagent Formation & Carbonyl Addition | Anhydrous conditions are critical. sigmaaldrich.com |

| Indirect (via Acetophenone) | 4-Bromoanisole or 5-Bromo-2-hydroxyacetophenone | Friedel-Crafts Acylation or Methylation, then Grignard Addition | A versatile route allowing for modular construction. |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The primary route for the synthesis of this compound involves the reaction of a Grignard reagent, formed from a suitable brominated methoxybenzene derivative, with acetone. The optimization of this Grignard reaction is crucial for maximizing the yield and minimizing the formation of byproducts.

A key precursor for this synthesis is 1-bromo-2,5-dimethoxybenzene (B144562). This starting material can be prepared through the bromination of 1,4-dimethoxybenzene. The subsequent reaction involves the formation of a Grignard reagent from 1-bromo-2,5-dimethoxybenzene, which then undergoes a nucleophilic addition to acetone to yield the desired tertiary alcohol.

Reaction Scheme:

Formation of the Grignard Reagent:

1-bromo-2,5-dimethoxybenzene reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2,5-dimethoxyphenyl)magnesium bromide.

Reaction with Acetone:

The freshly prepared Grignard reagent is then reacted with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.

Acidic Workup:

The reaction mixture is quenched with an acidic solution, such as aqueous ammonium (B1175870) chloride, to protonate the intermediate alkoxide and yield the final product, this compound.

A documented synthesis of this compound starts with the dropwise addition of a solution of 1-bromo-2,5-dimethoxybenzene in anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings in THF at room temperature. The reaction mixture is then heated to reflux for 2 hours to ensure the complete formation of the Grignard reagent. After cooling, acetone is added dropwise, and the mixture is stirred for an additional 2 hours at room temperature. The reaction is subsequently quenched with a saturated aqueous solution of ammonium chloride. Following extraction with ethyl acetate and purification by column chromatography, the desired product can be obtained with a reported yield of 75%.

The efficiency of this synthesis is influenced by several factors, which can be optimized to improve the yield. Key parameters for optimization include the choice of solvent, reaction temperature, reaction time, and the ratio of reactants.

Influence of Reaction Parameters on Yield:

The yield of the Grignard reaction can be significantly affected by the reaction conditions. The following table illustrates potential areas for optimization based on general principles of Grignard reactions and findings from analogous syntheses.

| Parameter | Condition | Effect on Yield | Rationale |

|---|---|---|---|

| Solvent | Diethyl Ether | Moderate to Good | Standard solvent for Grignard reactions, but its low boiling point can limit the reaction temperature. |

| Tetrahydrofuran (THF) | Good to Excellent | Higher boiling point allows for higher reaction temperatures, which can facilitate the formation of the Grignard reagent. Its ability to solvate the Grignard reagent is also beneficial. libretexts.org | |

| 2-Methyltetrahydrofuran (2-MeTHF) | Potentially Improved | A greener alternative to THF, it can sometimes lead to higher yields and better reaction control. | |

| Temperature | Room Temperature | Variable | May be sufficient for reactive substrates but can lead to incomplete reaction or slower reaction rates. |

| Reflux (THF, ~66°C) | Often Optimal | Increased temperature can accelerate the formation of the Grignard reagent and the subsequent reaction with the ketone. | |

| Low Temperature (for acetone addition) | Can improve selectivity | Adding the ketone at a lower temperature can help to control the exothermic reaction and minimize side reactions. | |

| Reactant Ratio (Mg:Aryl Bromide) | 1:1 | Stoichiometric | Theoretically sufficient, but may result in incomplete conversion of the aryl bromide. |

| 1.1:1 to 1.5:1 | Often Improved Yield | An excess of magnesium can help to ensure complete conversion of the aryl bromide to the Grignard reagent, compensating for any passivated magnesium surface. |

Detailed Research Findings on Optimization:

While specific optimization studies for the synthesis of this compound are not extensively published, research on analogous Grignard reactions provides valuable insights. For the formation of aryl Grignard reagents from bromoanisoles, the choice of solvent is critical. Tetrahydrofuran (THF) is generally preferred over diethyl ether due to its higher boiling point and better solvating properties for the Grignard reagent. libretexts.org

The purity of the magnesium is another crucial factor. The presence of impurities can hinder the formation of the Grignard reagent. Activating the magnesium surface, for instance, with a small crystal of iodine or 1,2-dibromoethane, is a common practice to initiate the reaction.

Regarding the reaction with the ketone, the rate of addition and the temperature are important parameters to control. The reaction is typically exothermic, and slow, controlled addition of acetone, often at a reduced temperature, can prevent the formation of byproducts such as those from enolization of the ketone or Wurtz coupling.

Further optimization could involve exploring the use of "turbo" Grignard reagents, which are prepared in the presence of lithium chloride. This can enhance the reactivity and solubility of the Grignard reagent, potentially leading to higher yields and shorter reaction times.

Chemical Reactivity and Mechanistic Investigations of 2 5 Bromo 2 Methoxyphenyl Propan 2 Ol

Transformations Involving the Tertiary Alcohol Moiety of 2-(5-Bromo-2-methoxyphenyl)propan-2-ol

The tertiary alcohol group is prone to reactions involving the cleavage of the carbon-oxygen bond, typically proceeding through a stabilized carbocation intermediate.

Nucleophilic Substitution Reactions (SN1 Pathways)

The structure of this compound is highly conducive to nucleophilic substitution via an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. This pathway is favored due to the ability of the molecule to form a stable tertiary carbocation upon departure of the leaving group. masterorganicchemistry.comlibretexts.org

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water). chemist.sg The subsequent departure of a water molecule is the rate-determining step, resulting in the formation of a tertiary carbocation. masterorganicchemistry.com This intermediate is stabilized by two key factors:

Inductive Effect: The electron-donating character of the three methyl groups helps to disperse the positive charge. chemist.sg

Resonance: The adjacent phenyl ring allows for the delocalization of the positive charge throughout the aromatic system, providing significant resonance stabilization.

Table 1: Mechanistic Steps of the SN1 Reaction

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Protonation | The hydroxyl group is protonated by an acid (e.g., H₂SO₄) to form an oxonium ion. | Protonated alcohol |

| 2. Formation of Carbocation | The protonated alcohol loses a water molecule in the slow, rate-determining step to form a stable tertiary, benzylic carbocation. libretexts.org | Tertiary carbocation + H₂O |

| 3. Nucleophilic Attack | A nucleophile attacks the electrophilic carbocation to form the new C-Nucleophile bond. | Substituted product |

Elimination Reactions: Dehydration to Alkenes (E1 Pathways)

In the presence of a strong acid and heat, this compound can undergo dehydration to form an alkene through an E1 (Elimination, Unimolecular) pathway. masterorganicchemistry.com This reaction often competes with the SN1 pathway.

Similar to the SN1 mechanism, the E1 reaction begins with the protonation of the hydroxyl group and subsequent formation of a tertiary carbocation intermediate. chemguide.co.uk However, instead of a nucleophile attacking the carbocation, a weak base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon atom (in this case, from one of the methyl groups). chemguide.co.ukchemguide.co.uk This results in the formation of a carbon-carbon double bond.

The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.comyoutube.com For this specific molecule, elimination of a proton from any of the methyl groups leads to the same alkene product: 1-bromo-4-methoxy-2-(prop-1-en-2-yl)benzene. Higher temperatures generally favor the E1 pathway over the SN1 pathway. masterorganicchemistry.com

Table 2: Mechanistic Steps of the E1 Dehydration

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Protonation | The hydroxyl group is protonated by an acid catalyst. | Protonated alcohol |

| 2. Carbocation Formation | Loss of a water molecule forms the tertiary carbocation. This is the rate-limiting step. | Tertiary carbocation + H₂O |

| 3. Deprotonation | A weak base removes a proton from an adjacent carbon, leading to the formation of a π-bond. | Alkene product + H₃O⁺ |

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be converted into other functional groups, such as esters and ethers.

Esterification: This reaction involves the conversion of the alcohol to an ester. While Fischer esterification (reacting with a carboxylic acid under acidic conditions) is a common method, it is often inefficient for tertiary alcohols due to the competing E1 dehydration reaction. medcraveonline.com A more effective approach involves reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.

Etherification: The synthesis of ethers from tertiary alcohols can also be challenging due to the propensity for elimination. The Williamson ether synthesis is not suitable as it would require the tertiary alcohol to act as the substrate for an SN2 reaction, which is sterically hindered and would lead to elimination. A potential method is the acid-catalyzed addition of the alcohol to a reactive alkene.

Table 3: Summary of Esterification and Etherification Approaches

| Reaction | Reagents | Product Type | Notes |

|---|---|---|---|

| Esterification | Acyl Chloride (R-COCl), Pyridine | Ester | Avoids strong acid, minimizing the competing E1 elimination reaction. medcraveonline.com |

| Esterification | Acid Anhydride ((RCO)₂O), Pyridine | Ester | A common and effective method for creating ester derivatives. medcraveonline.com |

Reactivity of the Aryl Bromide Functionality in this compound

The carbon-bromine bond on the aromatic ring provides a handle for various transition-metal-catalyzed cross-coupling reactions, which are fundamental in constructing more complex molecular architectures.

Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing reagents. nih.govlibretexts.org

In this reaction, the aryl bromide of this compound can be coupled with a wide range of boronic acids (R-B(OH)₂) in the presence of a palladium catalyst and a base. researchgate.net The reaction proceeds via a catalytic cycle involving three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This methodology allows for the synthesis of a diverse array of biaryl compounds and other coupled products from this compound. rsc.orgbeilstein-journals.org

Table 4: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner, source of the 'R' group |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the C-C bond formation via the catalytic cycle |

| Base | Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, 1,4-Dioxane, Water | Dissolves reactants and facilitates the reaction |

Heck and Other Palladium-Catalyzed Coupling Reactions

The bromo group on the aromatic ring of this compound serves as a key handle for palladium-catalyzed carbon-carbon bond formation. The Heck reaction, also known as the Mizoroki-Heck reaction, is a prominent example of such transformations. wikipedia.org This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

The general scheme involves the reaction of this compound with an alkene, catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or palladium chloride. wikipedia.org A base, such as triethylamine (B128534) or potassium carbonate, is essential for regenerating the active catalyst. wikipedia.orgresearchgate.net The reaction typically proceeds with high selectivity for the trans isomer of the product. organic-chemistry.org

The catalytic cycle of the Heck reaction involves several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form an arylpalladium(II) complex. wikipedia.org

Carbopalladation: The alkene coordinates to the palladium center and then inserts into the aryl-palladium bond. diva-portal.org

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a hydridopalladium(II) complex. wikipedia.org

Reductive Elimination: The base promotes the reductive elimination of HBr from the hydridopalladium(II) complex, regenerating the Pd(0) catalyst. wikipedia.org

Below is a table summarizing the typical components used in a Heck reaction involving an aryl bromide like this compound.

| Component | Examples | Role in Reaction |

| Aryl Halide | This compound | Provides the aryl group for the coupling. |

| Alkene | Styrene, Acrylates | The coupling partner that gets arylated. |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) | Facilitates the C-C bond formation. wikipedia.org |

| Ligand | Triphenylphosphine (PPh₃), BINAP | Stabilizes the palladium catalyst. wikipedia.org |

| Base | Triethylamine (Et₃N), K₂CO₃, Sodium acetate | Regenerates the active Pd(0) catalyst. wikipedia.orgresearchgate.net |

| Solvent | DMF, Acetonitrile | Provides the reaction medium. |

Kumada, Negishi, and Stille Coupling Analogues

Beyond the Heck reaction, the bromo substituent of this compound allows it to participate in other significant palladium- or nickel-catalyzed cross-coupling reactions, such as the Kumada, Negishi, and Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds by coupling the aryl halide with different organometallic reagents. uh.edumdpi.com

Kumada Coupling: This reaction involves the coupling of an organic halide with a Grignard reagent (organomagnesium). uh.edu For this compound, this would mean reacting it with a Grignard reagent like RMgX in the presence of a palladium or nickel catalyst.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide. uh.eduresearchgate.net This method is known for its high functional group tolerance.

Stille Coupling: In this reaction, an organotin (stannane) reagent is coupled with the organic halide, catalyzed by palladium. pitt.edu

The choice among these coupling reactions often depends on the desired functional group compatibility, the availability of the organometallic reagent, and the specific synthetic target. The table below provides a comparison of these three key coupling reactions as they would apply to this compound.

| Coupling Reaction | Organometallic Reagent | Metal Catalyst | Key Features |

| Kumada | Grignard Reagent (R-MgX) | Pd or Ni | Highly reactive reagents, less tolerant of sensitive functional groups. uh.edu |

| Negishi | Organozinc (R-ZnX) | Pd or Ni | Less reactive than Grignards, offering better functional group tolerance. uh.eduresearchgate.net |

| Stille | Organostannane (R-SnR'₃) | Pd | Reagents are tolerant to many functional groups but raise toxicity concerns due to tin byproducts. pitt.edu |

Formation of Organometallic Reagents (e.g., Aryl Lithium, Grignard)

The carbon-bromine bond in this compound can be used to form highly reactive organometallic reagents, such as aryl lithium and Grignard reagents. These reagents are potent nucleophiles and strong bases, widely used for creating new carbon-carbon bonds. libretexts.org

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent. libretexts.orglibretexts.org The ether solvent is crucial as it solvates and stabilizes the magnesium species. libretexts.org

Aryl Lithium Formation: Similarly, reacting the aryl bromide with two equivalents of lithium metal in a non-polar solvent like pentane (B18724) or hexane (B92381) results in the formation of an aryl lithium reagent. libretexts.org

It is critical that these reactions are conducted under strictly anhydrous (dry) conditions, as both Grignard and aryl lithium reagents react readily with water or any protic solvent, which would quench the reagent and form the corresponding hydrocarbon. libretexts.org

| Reagent Type | Metal Reactant | Typical Solvent | Key Requirement |

| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | Anhydrous ether solvent is essential for stabilization. libretexts.orglibretexts.org |

| Aryl Lithium | Lithium (Li) | Pentane, Hexane | Anhydrous, aprotic solvent. libretexts.org |

Chemical Transformations of the Methoxy (B1213986) Group on the Aromatic Ring

The methoxy (-OCH₃) group on the aromatic ring is an ether linkage and can undergo cleavage under specific conditions. This transformation, known as O-demethylation, converts the methoxy group into a hydroxyl (-OH) group, yielding a phenol (B47542). This reaction is significant as it can alter the electronic properties and biological activity of the molecule. nih.gov

Demethylation is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The mechanism with HBr involves the protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by the bromide ion on the methyl group (an SN2 reaction) cleaves the methyl-oxygen bond to produce the phenol and methyl bromide.

Mechanistic Studies of Key Reactions Involving this compound

The reactions involving this compound are understood through well-established mechanistic principles.

Palladium-Catalyzed Coupling: The mechanism for reactions like the Heck, Suzuki, Negishi, and Stille couplings revolves around a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) intermediate. wikipedia.orgresearchgate.net This is followed by transmetallation (in Suzuki, Negishi, Stille) or alkene insertion (in Heck), and the cycle concludes with reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. researchgate.net The oxidative addition step is often rate-determining. researchgate.net

SNAr Mechanism (or lack thereof): Mechanistic understanding explains why this compound is unreactive toward SNAr. The reaction proceeds through a high-energy, negatively charged Meisenheimer complex. chemistrysteps.compressbooks.pub The stability of this intermediate is paramount. Electron-donating groups, like the methoxy group in the substrate, destabilize this intermediate by increasing electron density on the ring, thus inhibiting the reaction. msu.edu

Organometallic Reagent Formation: The formation of Grignard and aryl lithium reagents from aryl halides is believed to proceed through a single-electron transfer (SET) mechanism. The metal (Mg or Li) transfers an electron to the aryl halide, forming a radical anion. libretexts.org This intermediate then fragments to give an aryl radical and a halide ion. A second electron transfer from the metal to the aryl radical generates the aryl anion, which is the core of the organometallic reagent. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Bromo 2 Methoxyphenyl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-(5-Bromo-2-methoxyphenyl)propan-2-ol in solution. While specific experimental data for this exact compound is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of structurally related compounds and established principles of NMR theory.

The structure suggests a distinct set of signals. The ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl groups of the propan-2-ol moiety, a singlet for the methoxy (B1213986) group protons, and a characteristic three-proton system for the aromatic ring. The ¹³C NMR spectrum would display signals for the quaternary carbons (C-Br, C-OCH₃, C-C(OH)(CH₃)₂), the tertiary aromatic carbons, the quaternary carbon of the propan-2-ol group, the methoxy carbon, and the two equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Remarks |

| Aromatic-H3 | ~6.8-7.0 | ~112-115 | Doublet |

| Aromatic-H4 | ~7.2-7.4 | ~130-133 | Doublet of doublets |

| Aromatic-H6 | ~7.4-7.6 | ~128-131 | Doublet |

| Methoxy (-OCH₃) | ~3.8-3.9 | ~55-57 | Singlet |

| Hydroxyl (-OH) | Variable | - | Singlet (broad) |

| Methyl (-CH₃) x2 | ~1.5-1.7 | ~30-33 | Singlet |

| Aromatic C-1 | - | ~135-138 | Quaternary (C-C(OH)) |

| Aromatic C-2 | - | ~155-158 | Quaternary (C-OCH₃) |

| Aromatic C-5 | - | ~115-118 | Quaternary (C-Br) |

| Isopropyl C-α | - | ~72-75 | Quaternary (C-OH) |

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign these predicted resonances, two-dimensional (2D) NMR techniques are essential. youtube.comharvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the scalar coupling between adjacent aromatic protons. sdsu.edu A cross-peak between the signals for H-3 and H-4, and another between H-4 and H-6 would confirm their connectivity within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals (C-3, C-4, C-6) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduresearchgate.net Key correlations would be expected from the isopropyl methyl protons to the quaternary isopropyl carbon (C-α) and the aromatic C-1. Similarly, the methoxy protons would show a correlation to the aromatic C-2, confirming the position of the methoxy group.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies could provide insight into the conformational flexibility of the molecule, specifically regarding hindered rotation around single bonds. scielo.org.mxresearchgate.netnih.gov The bond between the aromatic ring (C-1) and the isopropyl group (C-α) may exhibit restricted rotation due to steric hindrance from the ortho-methoxy group. Variable-temperature NMR experiments could be employed to study this dynamic process. At low temperatures, the rotation might slow sufficiently on the NMR timescale, potentially leading to the observation of distinct signals for the two methyl groups, which would be inequivalent in a locked conformation. By analyzing the coalescence of these signals as the temperature is raised, the energy barrier (ΔG‡) for this rotation could be calculated. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3550-3200 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol, indicative of hydrogen bonding. Two distinct C-O stretching bands are anticipated: one for the alcohol C-O bond around 1200-1100 cm⁻¹ and another for the aryl-alkyl ether C-O-C asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-Br stretch is expected to produce a weaker absorption in the far-infrared region, typically around 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint. The symmetric stretching of the benzene (B151609) ring would be particularly prominent.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3550 - 3200 | Strong, Broad (IR) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium-Strong (IR, Raman) |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Medium-Strong (IR, Raman) |

| Ether (Ar-O-CH₃) | C-O Asymmetric Stretch | ~1250 | Strong (IR) |

| Alcohol (C-OH) | C-O Stretch | ~1150 | Medium-Strong (IR) |

| Ether (Ar-O-CH₃) | C-O Symmetric Stretch | ~1040 | Medium (IR) |

| Aryl Halide (C-Br) | C-Br Stretch | 600 - 500 | Medium-Weak (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is determined by the electronic transitions within the substituted benzene chromophore. The methoxy group (-OCH₃) acts as an auxochrome, an electron-donating group that typically causes a bathochromic (red) shift in the absorption maxima of the benzene ring's π → π* transitions. Conversely, the bromine atom is a deactivating group via induction but can donate electron density through resonance, leading to complex effects on the spectrum. libretexts.orgyoutube.com Based on data for similar compounds like 4-bromoanisole, two primary absorption bands corresponding to π → π* transitions are expected. researchgate.net The more intense band would likely appear around 220-240 nm, with a weaker, longer-wavelength band appearing around 270-290 nm.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information on the molecular weight and structural fragments of the compound. The nominal molecular weight of this compound (C₁₀H₁₃BrO₂) is 244/246 g/mol . A key feature in the mass spectrum would be the molecular ion peak ([M]⁺) appearing as a pair of peaks of nearly equal intensity (the M+2 peak), which is characteristic of the presence of a single bromine atom due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. libretexts.org

The fragmentation pattern of this tertiary benzylic alcohol is expected to be governed by several key pathways: libretexts.orgchadsprep.com

Alpha-Cleavage: The most favorable fragmentation for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen atom. libretexts.org Loss of a methyl radical (•CH₃, 15 Da) would lead to a stable, resonance-stabilized oxonium ion at m/z 229/231. This is often the base peak.

Dehydration: Elimination of a water molecule (H₂O, 18 Da) from the molecular ion is another common pathway for alcohols, which would yield a fragment ion at m/z 226/228. youtube.com

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the isopropyl group can occur, leading to the formation of a bromomethoxyphenyl fragment or a C₃H₇O⁺ fragment (m/z 59).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Fragmentation Pathway |

| 244/246 | [C₁₀H₁₃BrO₂]⁺ | Molecular Ion ([M]⁺) |

| 229/231 | [C₉H₁₀BrO₂]⁺ | Alpha-Cleavage: [M - CH₃]⁺ |

| 226/228 | [C₁₀H₁₁BrO]⁺ | Dehydration: [M - H₂O]⁺ |

| 185/187 | [C₇H₆BrO]⁺ | Cleavage and rearrangement |

| 59 | [C₃H₇O]⁺ | Benzylic cleavage |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the title compound is not reported, the structure of the closely related 2-(5-Bromo-2-methylphenyl)propan-2-ol provides an excellent model. researchgate.net In that structure, the asymmetric unit contains four independent molecules linked by intermolecular O-H···O hydrogen bonds, forming tetramers. researchgate.net

A similar packing arrangement can be anticipated for this compound, where the hydroxyl group acts as a hydrogen bond donor and acceptor, leading to the formation of supramolecular assemblies. Beyond hydrogen bonding, other significant intermolecular interactions are expected, including:

Halogen Bonding: The bromine atom can participate in C-Br···O or C-Br···Br interactions, which are stabilizing non-covalent interactions. rsc.orgresearchgate.netresearchgate.net

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions.

C-H···π Interactions: Hydrogen atoms from methyl or methoxy groups can interact with the electron cloud of adjacent aromatic rings.

Computational and Theoretical Studies on 2 5 Bromo 2 Methoxyphenyl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. For a compound like 2-(5-Bromo-2-methoxyphenyl)propan-2-ol, these methods could provide invaluable insights.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of this compound would typically begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate the electronic structure, providing information on the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electronic properties. These calculations are instrumental in understanding the molecule's reactivity and potential interaction sites. While no specific studies on this compound are available, DFT has been widely used for similar bromo- and methoxy-substituted aromatic compounds, demonstrating its utility in this chemical space.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can be used to refine the results obtained from DFT. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, can provide more accurate energetic information. These calculations would be particularly useful for determining the precise conformational energies and reaction barriers involving this compound.

Conformational Analysis through Computational Modeling

The presence of a rotatable bond between the propan-2-ol substituent and the phenyl ring, as well as the methoxy (B1213986) group, suggests that this compound can exist in multiple conformations. A thorough conformational analysis, typically performed using systematic or stochastic search algorithms in conjunction with quantum mechanical or molecular mechanics calculations, would identify the low-energy conformers and the energy barriers between them. Understanding the conformational landscape is critical as it can significantly influence the compound's physical properties and biological activity.

Simulation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical studies could explore its potential reactions, such as dehydration of the tertiary alcohol or substitution reactions on the aromatic ring. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The calculation of activation energies from transition state analysis provides quantitative predictions of reaction rates, offering insights that can guide synthetic efforts.

Prediction of Spectroscopic Parameters (e.g., Computational NMR and IR)

Computational methods can predict various spectroscopic properties with a useful degree of accuracy. For this compound, calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies would be highly valuable. These predicted spectra can aid in the interpretation of experimental data, help to confirm the structure of the synthesized compound, and assist in the analysis of complex spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for NMR predictions within a DFT framework.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide a more realistic picture of a molecule's behavior in a condensed phase. An MD simulation of this compound in a specific solvent would track the movements of every atom over time, offering insights into its dynamic behavior, conformational flexibility, and interactions with solvent molecules. This approach is essential for understanding how the solvent environment influences the compound's properties and reactivity.

Applications of 2 5 Bromo 2 Methoxyphenyl Propan 2 Ol in Advanced Organic Synthesis and Chemical Materials

Role as a Versatile Synthetic Intermediate for Complex Molecule Construction

There is no specific evidence in the reviewed literature to suggest that 2-(5-Bromo-2-methoxyphenyl)propan-2-ol is widely employed as a versatile synthetic intermediate for the construction of complex molecules. While related bromo-methoxyphenyl derivatives serve as crucial building blocks in the synthesis of pharmaceuticals and natural products, the direct synthetic utility of this compound for these purposes is not documented. The tertiary alcohol functionality, combined with the electronically influential bromo and methoxy (B1213986) groups on the aromatic ring, theoretically allows for various transformations, but specific examples leading to complex molecular scaffolds are not reported.

Precursor in the Synthesis of Functional Organic Materials and Polymers

No research was identified that describes the use of this compound as a precursor in the synthesis of functional organic materials or polymers. The presence of a polymerizable group or multiple reactive sites would be typical for monomeric precursors, and while the aryl bromide could potentially be used in cross-coupling polymerization reactions, there is no literature to support the application of this specific compound in materials science.

Application in Methodological Development for Chemical Transformations

There is no indication in the surveyed literature that this compound has been used as a substrate or reagent in the development of new chemical methodologies or transformations. Methodological studies typically involve the use of specific compounds to test the scope and limitations of a new reaction, but this compound does not appear to have been selected for such a role in any published studies.

Future Research Directions and Emerging Challenges

Development of Enantioselective Synthetic Pathways for Chiral Analogues

The synthesis of tertiary alcohols in an enantiomerically pure form remains a significant challenge in organic chemistry. nih.gov For analogues of 2-(5-Bromo-2-methoxyphenyl)propan-2-ol, where the tertiary carbinol center is a stereocenter, the development of enantioselective synthetic pathways is a primary research goal. Traditional methods often result in racemic mixtures, necessitating challenging chiral resolution steps.

Future research will likely focus on several key strategies:

Asymmetric Addition to Prochiral Ketones: A major avenue involves the asymmetric addition of organometallic reagents to the corresponding prochiral ketone, 5-bromo-2-methoxyacetophenone. This can be achieved using chiral ligands, catalysts, or auxiliaries to control the facial selectivity of the nucleophilic attack. rsc.org Planar chiral [2.2]paracyclophanes and cyclopropane-based amino alcohols have emerged as effective ligands for the enantioselective addition of organozinc reagents to aldehydes and ketones. rsc.orgmdpi.com

Catalytic Asymmetric C-C Bond Formation: There is a growing interest in catalytic methods that can generate chiral tertiary alcohols from achiral precursors with high enantioselectivity. chinesechemsoc.org This includes the use of chiral catalysts in reactions like cyanosilylation of ketones, which can subsequently be converted to the desired alcohol. chinesechemsoc.org

Desymmetrization Reactions: An innovative approach involves the desymmetrization of prochiral precursors, such as appropriately substituted malonic esters. nih.gov Dinuclear zinc-catalyzed desymmetric hydrosilylation has been shown to be effective for producing enantioenriched α-tertiary amines and alcohols. nih.gov

Table 1: Comparison of Potential Enantioselective Synthetic Strategies

| Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Chiral Auxiliary-Mediated Addition | A chiral auxiliary is temporarily incorporated into the ketone or nucleophile to direct the stereochemical outcome of the addition. | High diastereoselectivity, well-established methods. | Requires additional steps for auxiliary attachment and removal; stoichiometric use of the auxiliary. |

| Chiral Ligand/Catalyst | A chiral catalyst or a ligand complexed to a metal promotes the enantioselective addition of a nucleophile to a prochiral ketone. mdpi.com | High enantioselectivity, catalytic nature reduces waste. | Catalyst design and optimization can be complex and expensive; sensitivity to reaction conditions. |

| Enzymatic Resolution/Reduction | Enzymes are used to selectively react with one enantiomer of a racemic mixture or to asymmetrically reduce a ketone. | High enantioselectivity, mild reaction conditions. | Limited substrate scope, potential for low yields of the desired enantiomer in kinetic resolutions. |

| Desymmetrization of Prochiral Diesters | A prochiral diester is selectively transformed, creating the chiral center in a highly controlled manner. nih.gov | Potentially high enantioselectivity and yield. | Synthesis of suitable prochiral substrates can be complex. |

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

The unique electronic and steric properties of this compound and its derivatives make them intriguing candidates for use in catalysis, either as ligands for transition metals or as organocatalysts themselves.

Future research in this area includes:

Ligand Development for Cross-Coupling Reactions: The hydroxyl group and the methoxy (B1213986) group can act as coordinating sites for metal centers. Derivatives of the parent alcohol could be synthesized to act as bidentate or monodentate ligands in transition metal catalysis, such as in Suzuki, Heck, or C-H activation reactions. The electronic effect of the bromo substituent could influence the catalytic activity.

Organocatalysis: Tertiary alcohols can participate in hydrogen bonding, making them potential organocatalysts for various transformations. Research could explore the use of chiral analogues of this compound to catalyze asymmetric reactions.

Photocatalysis: The interaction of tertiary alcohols with semiconductor photocatalysts like titania has revealed unexpected reaction pathways, such as C-C bond cleavage. nih.gov Derivatives of this compound could be investigated as substrates in photocatalytic reactions to generate valuable radical intermediates for novel synthetic applications. nih.govrsc.org

Hydrogen Transfer Reactions: Transition metal complexes are known to catalyze the coupling of alcohols with other molecules through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.org This involves the temporary oxidation of the alcohol to a ketone. rsc.org Derivatives of this compound could serve as platforms to develop catalysts for such redox-neutral transformations. nih.gov

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the kinetics, mechanisms, and transient intermediates involved in the synthesis and catalytic application of this compound is critical for optimization. Advanced in situ spectroscopic techniques offer a window into the reacting system in real-time, eliminating the need for manual sampling. mt.com

Key techniques for future investigation include:

In Situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking the concentration of reactants, products, and key intermediates. mt.com For instance, in situ FTIR can monitor the consumption of the starting ketone and the formation of the tertiary alcohol during a Grignard reaction. mt.com Raman spectroscopy is particularly useful for studying organometallic species and reactions in aqueous media. mt.comresearchgate.net

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about species in solution. In situ NMR can be used to observe the formation of intermediates and byproducts under actual hydrothermal or reaction conditions, offering deep mechanistic insights. nih.gov

Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) mass spectrometry or Electrospray Ionization Mass Spectrometry (ESI-MS) can be used for real-time analysis of reaction mixtures, providing dynamic information on the progress of the reaction. acs.orgacs.org

Table 2: Application of In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| FTIR Spectroscopy | Functional group analysis, concentration of reactants/products, reaction kinetics. | Fast acquisition, wide applicability, robust probes available. mt.com | Solvent interference, complex spectra can be difficult to interpret. |

| Raman Spectroscopy | Molecular vibrations, complementary to FTIR, good for symmetric bonds and aqueous solutions. researchgate.net | Minimal sample preparation, low water interference, fiber optic probes for remote monitoring. | Fluorescence interference, weaker signal than IR for some functional groups. |

| NMR Spectroscopy | Detailed molecular structure, identification of intermediates and byproducts, stereochemistry. nih.gov | Unambiguous structural information. | Lower sensitivity, requires specialized equipment for high pressure/temperature, longer acquisition times. |

| Mass Spectrometry | Molecular weight of species, identification of transient intermediates. acs.org | High sensitivity, rapid analysis. | Often requires dilution/ionization, may not be quantitative without calibration. |

Integration of Machine Learning and AI in Synthetic Route Design and Reactivity Prediction for Substituted Propanols

Future directions in this domain for compounds like this compound include:

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose multiple synthetic pathways to a target molecule. researchgate.netnih.gov By analyzing vast databases of chemical reactions, these programs can identify cost-effective and efficient routes, potentially uncovering novel strategies that a human chemist might overlook. protheragen.ai

Reactivity Prediction: Machine learning models can be trained to predict the outcome of chemical reactions, including yield and stereoselectivity. For substituted propanols, AI could predict their efficacy as catalysts or ligands based on their structural features, guiding experimental efforts toward the most promising candidates. chemrxiv.org

Catalyst Design: Computational chemistry can be used to model reaction transition states and design novel catalysts in silico. nih.govmdpi.com By combining quantum mechanical calculations with machine learning, researchers can screen potential catalyst structures based on derivatives of this compound, predicting their performance before they are synthesized in the lab. nih.govrsc.orgresearchgate.net This approach saves significant time and resources. nih.gov

The integration of these computational approaches promises to revolutionize how chemists design experiments, leading to more efficient and sustainable synthetic practices for this class of substituted propanols. asiaresearchnews.com

Q & A

Q. What are the standard synthetic protocols for preparing 2-(5-bromo-2-methoxyphenyl)propan-2-ol?

The synthesis typically involves three key steps:

Bromination : Introduce bromine at the 5-position of 2-methoxyphenyl precursors using electrophilic aromatic substitution (e.g., Br₂ with FeBr₃) .

Ketone Formation : React the brominated intermediate with acetone or equivalent carbonyl sources under acid catalysis.

Reduction : Reduce the ketone to the secondary alcohol using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation .

Purification is achieved via distillation or crystallization. For reproducibility, ensure inert atmospheres during reduction to prevent oxidation .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

- ¹H NMR : Look for a singlet (~1.5 ppm) from the two equivalent methyl groups attached to the alcohol-bearing carbon. The aromatic protons will show splitting patterns consistent with substituents (e.g., a doublet for H-3 due to coupling with H-4) .

- ¹³C NMR : The quaternary carbon bearing the hydroxyl group should resonate near 70 ppm.

- MS : The molecular ion peak at m/z 244 (C₁₀H₁₂BrO₂⁺) and fragment ions (e.g., loss of –OH or Br) confirm the structure .

- IR : A broad O–H stretch (~3400 cm⁻¹) and C–O (methoxy) stretch (~1250 cm⁻¹) are key identifiers .

Q. What are the solubility and stability considerations for this compound in laboratory settings?

- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Use ethanol or methanol for stock solutions .

- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid strong acids/bases, which may cleave the methoxy group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Temperature Control : Maintain <0°C during bromination to suppress di-bromination .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeBr₃) for regioselectivity in electrophilic substitution. Computational tools (DFT) can predict transition states .

- Reduction Alternatives : Compare NaBH₄ with LiAlH₄ for yield and purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How do substituent effects (bromo vs. methoxy) influence the compound’s reactivity in cross-coupling reactions?

- Steric Effects : The bulky tert-alcohol group hinders coupling at the ortho position. Use Suzuki-Miyaura conditions with Pd(PPh₃)₄ and K₂CO₃ in toluene/water .

- Electronic Effects : The electron-donating methoxy group activates the aryl ring for electrophilic substitution, while bromo acts as a directing group. Compare reactivity with 2-chloro analogs (lower polarizability) .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies?

- Metabolic Stability : Test hepatic microsome stability to identify rapid degradation (e.g., demethylation of the methoxy group) .

- Prodrug Design : Modify the hydroxyl group to esters or carbamates to enhance bioavailability .

- Target Engagement Assays : Use fluorescence polarization or SPR to verify binding affinity discrepancies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) with the bromophenyl moiety occupying hydrophobic pockets .

- MD Simulations : Simulate >100 ns trajectories to assess stability of hydrogen bonds between the hydroxyl group and active-site residues .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Data Analysis & Methodological Challenges

Q. How should researchers address overlapping signals in NMR spectra for structural confirmation?

Q. What analytical techniques validate purity for catalytic applications?

Q. How can researchers reconcile contradictory data in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.